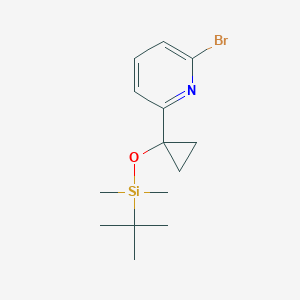
2-Bromo-6-(1-((tert-butyldimethylsilyl)oxy)cyclopropyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-(1-((tert-butyldimethylsilyl)oxy)cyclopropyl)pyridine is a complex organic compound that features a bromine atom, a tert-butyldimethylsilyl (TBDMS) protecting group, and a cyclopropyl group attached to a pyridine ring. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(1-((tert-butyldimethylsilyl)oxy)cyclopropyl)pyridine typically involves multiple stepsThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for the bromination step, and tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole for the silylation step .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-(1-((tert-butyldimethylsilyl)oxy)cyclopropyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Deprotection Reactions: The TBDMS group can be removed under acidic or basic conditions to yield the corresponding alcohol.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions
Substitution: Nucleophiles such as organolithium or Grignard reagents can be used.
Deprotection: Tetra-n-butylammonium fluoride (TBAF) in THF is commonly used for the removal of the TBDMS group.
Oxidation/Reduction: Standard oxidizing agents like KMnO₄ or reducing agents like LiAlH₄ may be employed.
Major Products
Substitution: Products depend on the nucleophile used.
Deprotection: The major product is the corresponding alcohol.
Oxidation/Reduction: Products vary based on the specific reaction conditions.
Aplicaciones Científicas De Investigación
2-Bromo-6-(1-((tert-butyldimethylsilyl)oxy)cyclopropyl)pyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: May be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-(1-((tert-butyldimethylsilyl)oxy)cyclopropyl)pyridine largely depends on the specific reactions it undergoes. For instance, in substitution reactions, the bromine atom is typically displaced by a nucleophile. In deprotection reactions, the TBDMS group is cleaved to reveal the hydroxyl group. The molecular targets and pathways involved are specific to the reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (6-Bromohexyloxy)-tert-butyldimethylsilane
- (tert-Butyldimethylsilyloxy)acetaldehyde
- (3-Bromopropoxy)-tert-butyldimethylsilane
Uniqueness
2-Bromo-6-(1-((tert-butyldimethylsilyl)oxy)cyclopropyl)pyridine is unique due to the combination of a bromine atom, a cyclopropyl group, and a TBDMS protecting group attached to a pyridine ring
Propiedades
Fórmula molecular |
C14H22BrNOSi |
|---|---|
Peso molecular |
328.32 g/mol |
Nombre IUPAC |
[1-(6-bromopyridin-2-yl)cyclopropyl]oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C14H22BrNOSi/c1-13(2,3)18(4,5)17-14(9-10-14)11-7-6-8-12(15)16-11/h6-8H,9-10H2,1-5H3 |
Clave InChI |
IVLGLALHKJQPQM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1(CC1)C2=NC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















